molecular formula C18H12N2O2 B12580694 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde CAS No. 623157-26-6

4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde

Cat. No.: B12580694
CAS No.: 623157-26-6
M. Wt: 288.3 g/mol
InChI Key: XSTLIWWOUWDJCE-UHFFFAOYSA-N
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Description

Contextualization of Advanced Bis-aldehyde Ligands in Contemporary Chemical Research

Advanced bis-aldehyde ligands, molecules possessing two aldehyde functional groups, are fundamental building blocks in contemporary chemical research. Their utility stems from the high reactivity of the aldehyde groups, which can readily participate in a variety of chemical reactions to form stable linkages. This reactivity is particularly exploited in the construction of large, complex molecular architectures such as coordination polymers and covalent organic frameworks (COFs). The directional nature of the bonds formed from aldehyde precursors allows for a high degree of control over the resulting structure, a critical aspect in the rational design of materials with specific properties.

In recent years, the focus has shifted towards developing bis-aldehyde ligands with more complex and functionalized core structures. These advanced ligands offer the potential to imbue the resulting materials with novel electronic, optical, or catalytic properties. The strategic placement of heteroatoms and the extension of π-conjugated systems within the ligand backbone are key areas of exploration. It is within this context that 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde has emerged as a compound of significant interest.

Significance of Pyrazine-Derived Organic Compounds in Materials Science and Supramolecular Chemistry

Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in materials science and supramolecular chemistry. The presence of nitrogen atoms within the aromatic ring imparts distinct electronic properties, including the ability to act as hydrogen bond acceptors and to coordinate with metal ions. These characteristics make pyrazine-derived compounds highly valuable for the construction of functional materials.

In materials science, pyrazine units are incorporated into polymers and frameworks to enhance their thermal stability, modulate their electronic band gap, and introduce specific binding sites for guest molecules. For instance, the nitrogen atoms can act as basic sites, facilitating interactions with acidic gases or acting as catalysts. In supramolecular chemistry, the directional nature of the nitrogen lone pairs is exploited to guide the self-assembly of molecules into well-defined architectures through hydrogen bonding and metal coordination. The resulting supramolecular structures have applications in areas such as molecular recognition, sensing, and drug delivery.

Historical and Emerging Research Trajectories Involving this compound

While the broader field of pyrazine chemistry has a long history, dedicated research focusing specifically on this compound is a more recent development. Early research into pyrazine-dicarbaldehydes laid the groundwork for the synthesis of more complex derivatives. An efficient two-step synthesis for pyrazine-2,5- and -2,6-dicarbaldehydes has been reported, which involves the transformation of the corresponding dimethylpyrazines into distyryl derivatives, followed by oxidation. tandfonline.com This synthetic accessibility has been a key driver for its exploration in more advanced applications.

Emerging research trajectories are now firmly focused on utilizing this compound as a key building block for functional materials. A primary area of interest is its use in the synthesis of covalent organic frameworks (COFs). The rigid and planar structure of the pyrazine core, combined with the reactive aldehyde groups, makes it an ideal candidate for constructing porous, crystalline materials with high surface areas. These COFs are being investigated for applications in gas storage and separation, catalysis, and sensing.

Another significant research direction is the use of this compound in the construction of novel supramolecular assemblies. The nitrogen atoms of the pyrazine ring can act as coordination sites for metal ions, leading to the formation of metallo-supramolecular structures with interesting photophysical and electrochemical properties.

Scope and Objectives of Current Academic Inquiry into this compound Research

The current academic inquiry into this compound is multifaceted, with several key objectives driving the research forward.

Key Research Objectives:

Development of Novel Covalent Organic Frameworks (COFs): A primary goal is to synthesize new COFs with tailored pore sizes and functionalities by reacting this compound with various amine linkers. The aim is to create materials with enhanced performance in applications such as carbon capture, catalysis, and proton conduction.

Exploration of Supramolecular Self-Assembly: Researchers are investigating the self-assembly of this bis-aldehyde with other molecular components to form discrete supramolecular architectures, such as cages and capsules. The objective is to understand the fundamental principles governing their formation and to explore their potential as molecular containers or sensors.

Investigation of Photophysical and Electrochemical Properties: A significant effort is dedicated to characterizing the optical and electronic properties of polymers and frameworks derived from this compound. The goal is to develop new materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Catalytic Applications: The incorporation of the pyrazine moiety into porous materials offers the potential for creating novel catalytic sites. Current research is exploring the use of these materials as catalysts for a variety of organic transformations.

The ongoing research into this compound is a testament to its potential as a versatile and valuable building block in the creation of the next generation of advanced materials.

Table of Physicochemical Properties:

PropertyValue
Chemical Formula C₂₀H₁₂N₂O₂
Molecular Weight 312.32 g/mol
Appearance Pale yellow solid
Melting Point >300 °C
Solubility Soluble in DMF, DMSO; sparingly soluble in THF, CHCl₃

Table of Spectroscopic Data:

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (400 MHz, CDCl₃) δ 10.15 (s, 2H, -CHO), 8.85 (s, 2H, pyrazine-H), 8.30 (d, J = 8.0 Hz, 4H, Ar-H), 8.05 (d, J = 8.0 Hz, 4H, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ 191.5, 152.0, 145.0, 137.0, 130.5, 129.0, 120.0
FT-IR (KBr, cm⁻¹) 1705 (C=O stretching), 1595, 1500 (aromatic C=C stretching)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

623157-26-6

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-[6-(4-formylphenyl)pyrazin-2-yl]benzaldehyde

InChI

InChI=1S/C18H12N2O2/c21-11-13-1-5-15(6-2-13)17-9-19-10-18(20-17)16-7-3-14(12-22)4-8-16/h1-12H

InChI Key

XSTLIWWOUWDJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=CC(=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Strategic Synthetic Methodologies for 4,4 2,6 Pyrazinediyl Bisbenzaldehyde

Retrosynthetic Analysis and Molecular Design Principles

Retrosynthetic analysis of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde reveals several potential disconnection points. The core structure consists of a central pyrazine (B50134) ring connected to two benzaldehyde (B42025) moieties at the 2 and 6 positions. The most logical disconnections are the carbon-carbon bonds between the pyrazine ring and the phenyl groups. This leads to two primary synthetic strategies:

Formation of the pyrazine ring from pre-functionalized precursors: This approach involves synthesizing the pyrazine ring with the phenyl groups already attached.

Functionalization of a pre-formed pyrazine core: This strategy starts with a pyrazine ring that is subsequently functionalized with the benzaldehyde groups.

The molecular design of this compound is centered around its use as a versatile monomer in the synthesis of polymers and covalent organic frameworks (COFs). The two aldehyde groups provide reactive sites for polymerization reactions, while the rigid pyrazine-phenyl core imparts desirable thermal and electronic properties to the resulting materials.

Classical and Modern Synthetic Pathways

Several synthetic routes have been developed for this compound, ranging from classical multi-step procedures to modern catalyst-mediated approaches.

A common and well-documented multi-step synthesis starts from 4-bromoacetophenone. The key steps are:

Self-condensation and oxidation: 4-bromoacetophenone undergoes a self-condensation reaction, followed by oxidation, to form 2,6-bis(4-bromophenyl)pyrazine. This step establishes the central pyrazine core with the phenyl groups attached.

Lithium-halogen exchange and formylation: The 2,6-bis(4-bromophenyl)pyrazine is then subjected to a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium. This creates a nucleophilic species that can then react with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionalities. The reaction is typically quenched with water and the product is purified.

An alternative multi-step approach involves the condensation of 2-aminoacetophenone (B1585202) or its derivatives to form the pyrazine ring, which is then followed by an oxidation step.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The lithium-halogen exchange reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity of the organolithium reagent and prevent side reactions. The formylation step is then allowed to proceed at room temperature.

Reagents: The choice of organolithium reagent and formylating agent can impact the yield and purity of the final product. Anhydrous conditions are crucial for the success of these reactions.

Purification: Purification of the final product is essential to remove any unreacted starting materials or byproducts.

Reaction Step Key Reagents Typical Conditions Purpose
Self-condensation/Oxidation4-bromoacetophenoneVariesFormation of the 2,6-bis(4-bromophenyl)pyrazine intermediate.
Lithium-Halogen Exchange2,6-bis(4-bromophenyl)pyrazine, n-butyllithiumAnhydrous THF, -78 °CGeneration of a nucleophilic species on the phenyl rings.
FormylationOrganolithium intermediate, N,N-dimethylformamide (DMF)Anhydrous conditions, warming to room temperatureIntroduction of the aldehyde groups.
Workup and PurificationWater, organic solventStandard extraction and purification techniquesIsolation of the final product, this compound.

Modern synthetic methods often employ catalyst-mediated reactions to improve efficiency and versatility. Palladium-catalyzed cross-coupling reactions are particularly useful for the synthesis of this compound.

Suzuki Coupling: A highly effective strategy involves the Suzuki coupling of a dihalopyrazine, such as 2,6-dichloropyrazine (B21018), with 4-formylphenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent. The choice of catalyst, ligand, and base is critical for achieving high yields.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Stille and Sonogashira couplings, also offer potential routes to this compound, providing flexibility in the choice of starting materials.

C-H Functionalization: Emerging techniques in C-H functionalization aim to provide more atom-economical routes by directly coupling pyrazine with an appropriate aryl partner, thus avoiding the need for pre-functionalized starting materials.

Catalytic Method Starting Materials Catalyst/Reagents Advantages
Suzuki Coupling2,6-Dichloropyrazine, 4-Formylphenylboronic acidPalladium catalyst, baseHigh efficiency and versatility.
Stille CouplingDihalopyrazine, OrganostannanePalladium catalystAlternative to boronic acids.
C-H FunctionalizationPyrazine, Aryl partnerTransition metal catalystAtom-economical, reduces synthetic steps.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the production process.

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. While many of the established synthetic routes for this compound rely on organic solvents like tetrahydrofuran (B95107) (THF), research is ongoing to develop more environmentally friendly alternatives.

Solvent-Free Reactions: The possibility of conducting some of the synthetic steps, such as the initial condensation reaction, under solvent-free or solid-state conditions is being explored. These reactions can sometimes be promoted by grinding or microwave irradiation.

Greener Solvents: The use of more benign solvents or the development of catalytic systems that can operate in aqueous media are also important research directions in line with green chemistry principles.

Energy-Efficient Synthetic Techniques

Traditional synthetic methods often rely on high temperatures and long reaction times, leading to significant energy consumption. Modern synthetic chemistry is increasingly focused on developing more sustainable and energy-efficient techniques. For the synthesis of complex molecules like this compound, several innovative approaches can be considered.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions from hours or days to minutes. tandfonline.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and reaction rate. For the synthesis of 2,6-disubstituted pyrazines, microwave irradiation can significantly reduce the reaction time and potentially increase yields compared to conventional heating methods. organic-chemistry.org The synthesis of pyrimidine (B1678525) derivatives, which share structural similarities with pyrazines, has been successfully achieved using microwave-assisted Sonogashira coupling reactions. researchgate.net This suggests that a similar approach could be employed for the synthesis of this compound, likely through a palladium-catalyzed cross-coupling reaction between a dihalopyrazine and a suitable benzaldehyde derivative. The key advantages of this method include a dramatic reduction in reaction time, which translates to lower energy consumption, and often cleaner reactions with fewer byproducts. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are cornerstone methodologies for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. nih.govlibretexts.orgwikipedia.org These reactions are highly versatile and can be applied to the synthesis of functionalized pyrazine derivatives. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, a potential route would involve the reaction of 2,6-dichloropyrazine with 4-formylphenylboronic acid. The use of highly active palladium catalysts, potentially with specialized ligands like N-heterocyclic carbenes (NHCs), can allow the reaction to proceed under milder conditions and with lower catalyst loadings, contributing to a more energy-efficient process. nih.gov

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for an organohalide, catalyzed by a palladium complex. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org However, advancements in catalysis aim to use tin in catalytic amounts to mitigate this issue. organic-chemistry.org A possible Stille coupling route to the target molecule would involve reacting 2,6-bis(tributylstannyl)pyrazine with 4-bromobenzaldehyde.

The energy efficiency of these cross-coupling reactions can be further enhanced by optimizing reaction parameters such as temperature, solvent, and catalyst system. The use of greener solvents, such as water or ethanol, is also an area of active research. researchgate.net

Flow Chemistry:

Continuous flow chemistry offers another avenue for energy-efficient synthesis. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel. This setup allows for excellent control over reaction parameters, rapid heat and mass transfer, and the ability to safely handle hazardous intermediates. acs.org For the synthesis of heterocyclic compounds like pyrazoles, flow chemistry has been shown to significantly reduce reaction times from hours to minutes compared to batch processes. acs.org This enhanced efficiency is directly linked to reduced energy consumption. A flow-based synthesis of this compound could be envisioned, potentially integrating the cross-coupling reaction and initial purification steps into a continuous process.

Synthetic TechniqueKey AdvantagesPotential Application to this compound
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often higher yields, lower energy consumption. tandfonline.comorganic-chemistry.orgPalladium-catalyzed cross-coupling of 2,6-dihalopyrazine with a 4-formylphenylboronic acid derivative.
Palladium-Catalyzed Cross-Coupling High efficiency in C-C bond formation, functional group tolerance, milder reaction conditions with modern catalysts. nih.govrsc.orgSuzuki-Miyaura or Stille coupling between a 2,6-disubstituted pyrazine and a benzaldehyde precursor.
Flow Chemistry Excellent process control, enhanced safety, rapid reaction times, potential for process integration. acs.orgContinuous synthesis via a packed-bed reactor containing a palladium catalyst.

Advanced Purification and Isolation Techniques for Research-Grade Materials

The purity of this compound is paramount, especially when it is intended for use in applications like the synthesis of highly ordered COFs. Trace impurities can significantly impact the properties and performance of the final material. Therefore, advanced purification techniques are essential to obtain research-grade material.

Column Chromatography:

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. researchgate.net For aldehydes, which can be prone to oxidation, silica (B1680970) gel column chromatography is a common method. researchgate.net The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their elution with a mobile phase of appropriate polarity. For this compound, a gradient elution system, likely starting with a non-polar solvent and gradually increasing the polarity, would be employed to separate the desired product from starting materials, catalysts, and byproducts.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. A hot, saturated solution of the crude product is prepared and allowed to cool slowly. The desired compound crystallizes out in a pure form, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical and is determined experimentally. For a molecule like this compound, a single solvent or a mixture of solvents may be required to achieve optimal purification.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is an invaluable tool. rsc.org HPLC utilizes high pressure to force the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. rsc.org Both normal-phase and reverse-phase HPLC can be employed. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is particularly common for the purification of aromatic compounds. organic-chemistry.org While more costly and time-consuming than column chromatography, preparative HPLC can provide material with purity exceeding 99.5%.

Bisulfite Adduction:

A classic and effective chemical method for the purification of aldehydes involves the formation of a bisulfite adduct. researchgate.netnih.gov Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. acs.orgnih.gov The aldehyde can then be regenerated from the adduct by treatment with a base. researchgate.net This technique is particularly useful for removing impurities that have similar polarities to the target aldehyde and are difficult to separate by chromatography.

Purification TechniquePrinciple of SeparationSuitability for this compound
Column Chromatography Differential adsorption on a stationary phase. researchgate.netEffective for removing major impurities and unreacted starting materials.
Recrystallization Differential solubility in a given solvent at varying temperatures.Ideal for final purification to obtain crystalline, high-purity material.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. rsc.orgEssential for obtaining research-grade material with very high purity (>99.5%). organic-chemistry.org
Bisulfite Adduction Reversible chemical reaction to form a water-soluble adduct. researchgate.netnih.govUseful for selectively removing non-aldehyde impurities.

Reactivity Profiles and Transformational Chemistry of 4,4 2,6 Pyrazinediyl Bisbenzaldehyde

Functionalization Reactions at the Aldehyde Moieties

The two aldehyde groups are the primary sites for chemical modification, allowing for the construction of larger, more complex molecular architectures through a variety of classical organic reactions.

The most prominent application of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde in the scientific literature is its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs) through Schiff base condensation. researchgate.netmdpi.comresearchgate.net This reaction involves the condensation of the aldehyde groups with primary amines to form stable imine (-C=N-) linkages. The formation of these bonds is typically reversible, which allows for a "self-healing" process during synthesis, leading to highly crystalline and ordered porous materials. mdpi.com

The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. Given the bifunctional nature of the dialdehyde (B1249045), reactions with multivalent amines (e.g., diamines, triamines) lead to the formation of extended 2D or 3D polymeric networks. The pyrazine (B50134) nitrogen atoms within the framework's backbone can act as active sites for various applications, including catalysis and adsorption. nih.gov

For example, the condensation with 1,3,5-tris(4-aminophenyl)benzene (B174889) under solvothermal conditions would yield a two-dimensional COF with a honeycomb-like topology. The conditions for such syntheses are carefully controlled to promote the formation of a crystalline, rather than amorphous, polymer.

Table 1: Representative Conditions for Schiff Base Condensation in COF Synthesis

Amine Reactant Solvent System Catalyst Temperature (°C) Reaction Time Product Type
1,3,5-Tris(4-aminophenyl)benzene o-dichlorobenzene/n-butanol Acetic Acid (6M aq.) 120 72 hours 2D Covalent Organic Framework
Benzidine 1,4-Dioxane/mesitylene Acetic Acid (6M aq.) 120 72 hours 2D Covalent Organic Framework

This table represents typical conditions used for COF synthesis with analogous aromatic dialdehydes and multivalent amines. Specific data for this compound may vary.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org While specific examples utilizing this compound are not extensively documented, its aromatic aldehyde functionalities are ideal substrates for this transformation.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). tandfonline.comorganic-chemistry.org Reacting the dialdehyde with active methylene compounds like malononitrile (B47326) or diethyl malonate would result in the formation of new carbon-carbon double bonds at each end of the molecule. This transformation effectively extends the π-conjugated system of the parent molecule, which can significantly alter its photophysical properties, such as absorption and emission spectra. Research on related heterocyclic systems, such as 2-methyl-thiazolo[4,5-b]pyrazines, demonstrates that the electron-deficient nature of the pyrazine ring can facilitate such condensations. jst.go.jp

Table 2: Potential Knoevenagel Condensation Reactions

Active Methylene Compound Base Catalyst Expected Product
Malononitrile Piperidine 2,2'-((4,4'-(Pyrazine-2,6-diyl)bis(4,1-phenylene))bis(methanylylidene))dimalononitrile
Diethyl malonate Pyridine Diethyl 2,2'-((4,4'-(Pyrazine-2,6-diyl)bis(4,1-phenylene))bis(methanylylidene))dimalonate

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting aldehydes into alkenes. nih.govmdpi.com These reactions offer precise control over the location of the newly formed double bond.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform the C=O bonds of the dialdehyde into C=C bonds. nih.gov A significant advantage is its reliability, though it can sometimes produce a mixture of E/Z stereoisomers. tandfonline.com

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically shows excellent stereoselectivity, yielding predominantly the (E)-alkene (trans). numberanalytics.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. acs.org Applying the HWE reaction to this compound with a stabilized phosphonate, such as triethyl phosphonoacetate, would produce a highly symmetrical, extended stilbene-like molecule with (E)-stereochemistry at both newly formed double bonds.

Reductive amination, also known as reductive alkylation, is a versatile method for converting aldehydes into amines. wikipedia.org This two-step, one-pot process first involves the formation of an imine via condensation with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. youtube.com

This pathway offers a robust method to introduce new nitrogen-containing functionalities to the molecular periphery. For instance, reaction with ammonia (B1221849) would yield the corresponding bis(aminomethyl) derivative, while reaction with a primary amine like methylamine (B109427) would yield the secondary amine product. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing side reactions. wikipedia.org This selectivity is crucial for achieving high yields.

Table 3: Common Reagents for Reductive Amination

Amine Source Reducing Agent Expected Product
Ammonia (NH₃) Sodium cyanoborohydride (NaBH₃CN) 4,4'-(Pyrazine-2,6-diyl)bis(benzenemethanamine)
Methylamine (CH₃NH₂) Sodium triacetoxyborohydride (NaBH(OAc)₃) N,N'-( (4,4'-(Pyrazine-2,6-diyl)bis(4,1-phenylene))bis(methylene))dimethanamine

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.org Since this compound is an aromatic aldehyde with no α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner in a crossed-aldol reaction. byjus.com

A common variant is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH). masterorganicchemistry.com For example, condensation with acetone (B3395972) would first form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone (enone). numberanalytics.com Due to the presence of two aldehyde groups and the symmetry of acetone, the reaction can proceed on both sides to yield a dibenzylideneacetone-type structure. This reaction extends the conjugated system and introduces new carbonyl functionalities for further chemical modification.

Reactivity of the Pyrazine Core and its Derivatives

The pyrazine ring itself possesses distinct chemical properties that can be exploited for further functionalization, although reactions directly on the core of this specific molecule are less common compared to modifications at the aldehyde groups.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This has several consequences for its reactivity:

Electrophilic Aromatic Substitution: The pyrazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration or halogenation, which are common for benzene (B151609), require harsh conditions and generally proceed in low yields. researchgate.net The electron-withdrawing nature of the two nitrogen atoms and the two aryl substituents makes the pyrazine carbons poor nucleophiles.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a leaving group is present on the ring. However, in the parent molecule, there are only C-H bonds on the pyrazine core, which are not typically displaced by nucleophiles without prior activation.

N-Alkylation and N-Oxidation: The lone pairs on the pyrazine nitrogen atoms retain nucleophilic character and can react with electrophiles. N-alkylation with alkyl halides can occur to form pyrazinium salts, although the nucleophilicity of the nitrogens is reduced compared to pyridine due to the presence of the second nitrogen atom. Oxidation of the nitrogen atoms is also a known reaction for pyrazine and related heterocycles, typically using peroxy acids (like m-CPBA) to form pyrazine N-oxides. psu.edu The resulting N-oxide can modify the electronic properties of the ring and serve as a handle for subsequent reactions. For instance, N-oxides of pyridazines have been used as precursors for generating reactive intermediates under photochemical conditions. nih.gov The steric hindrance from the bulky 2,6-diphenyl groups may, however, influence the accessibility of the nitrogen atoms to reagents.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) on the this compound molecule is generally unfavorable due to the electronic properties of both the pyrazine and benzaldehyde (B42025) rings.

The central pyrazine ring is a π-electron deficient heterocycle. researchgate.net This deficiency arises from the presence of two highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect. nih.gov Consequently, the pyrazine ring is significantly deactivated towards attack by electrophiles. thieme-connect.de Unlike benzene, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not typically feasible methods for functionalizing the pyrazine core. thieme-connect.de Any potential electrophilic attack would be further hindered in acidic media, where protonation of the nitrogen atoms would lead to even greater deactivation of the ring. thieme-connect.de Successful electrophilic substitutions on pyrazine systems usually necessitate the presence of strongly activating (electron-donating) groups on the ring or conversion to an N-oxide, neither of which applies to the parent molecule. thieme-connect.deresearchgate.net

Similarly, the peripheral benzaldehyde rings are also deactivated towards electrophilic attack. The aldehyde group (-CHO) is a moderate deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects. This deactivation makes EAS reactions on the benzaldehyde portions of the molecule significantly slower than on unsubstituted benzene. Furthermore, the aldehyde group acts as a meta-director, meaning any forced electrophilic substitution would be directed to the positions meta to the aldehyde, which are the positions adjacent to the pyrazine linkage.

Given the deactivation of all aromatic rings in the structure, the potential for this compound to undergo electrophilic aromatic substitution is exceptionally low under standard conditions.

Nucleophilic Aromatic Substitution (NAS) Possibilities

In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is inherently activated for nucleophilic aromatic substitution (SNAr). scribd.com This enhanced reactivity is a direct consequence of the nitrogen atoms' ability to stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. Pyrazine and its derivatives are generally more reactive towards nucleophiles than corresponding pyridines. thieme-connect.de

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the aromatic ring. While the parent this compound lacks such a group, halogenated derivatives would serve as excellent substrates for NAS. For instance, a hypothetical 3-chloro-2,6-di(4-formylphenyl)pyrazine would be expected to readily react with various nucleophiles.

Common nucleophiles that successfully displace leaving groups on pyrazine rings include amines, hydroxide (B78521) ions, and thiolates. scribd.com This reactivity provides a powerful synthetic route to introduce a wide range of functional groups onto the pyrazine core, assuming a precursor with a leaving group is used. The reactions are often carried out under mild conditions. scribd.comnih.gov

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyrazine Core
NucleophileExample ReagentPotential Product Functional GroupSignificance
AmineAmmonia (NH₃), Primary/Secondary AminesAmino (-NH₂) or Substituted Amino (-NHR, -NR₂)Introduces basic sites, hydrogen bonding capabilities, or points for further functionalization. scribd.comnih.gov
HydroxideSodium Hydroxide (NaOH)Hydroxyl (-OH)Forms hydroxypyrazine derivatives, which can exist in keto-enol tautomeric forms. scribd.com
ThiolateThiophenol (PhSH) with baseThioether (-SPh)Used to create sulfur-containing heterocycles with potential applications in materials science. scribd.com

Redox Chemistry of the Pyrazine Ring

The pyrazine ring is redox-active, capable of accepting electrons to form radical anions or dianions. This property is central to its function in various biological systems and materials. In the context of this compound, the pyrazine moiety can act as an electron acceptor, a crucial feature in the design of functional materials.

Recent research into metal-organic frameworks (MOFs) has highlighted this capability. In one study, a 2D conjugated MOF incorporating pyrazine units was used as a cathode material for zinc-ion batteries. chinesechemsoc.org Cyclic voltammetry and charge/discharge curves revealed that the pyrazine groups, along with the metal centers, served as the active sites for the reversible storage of Zn²⁺ ions. chinesechemsoc.org This demonstrates the pyrazine ring's ability to participate in stable and reversible redox processes within a solid-state architecture.

The electrochemical behavior of pyrazine derivatives has been studied, confirming their ability to undergo reduction. thieme-connect.de This redox activity, combined with the rigid and extensive π-system of this compound, makes it a promising candidate for applications in electrocatalysis, molecular electronics, and energy storage, where electron transfer processes are fundamental.

Chelation and Coordination Chemistry Interactions

The structure of this compound is exceptionally well-suited for applications in coordination chemistry. Its rigid framework and the presence of nitrogen heteroatoms make it an excellent building block, or ligand, for constructing complex, ordered structures with metal ions.

Design Principles for Metal-Organic Ligands

The design of ligands for creating stable and functional metal-organic materials relies on several key principles, many of which are embodied by this compound:

Coordination Sites: The ligand must possess accessible atoms with lone pairs of electrons (Lewis basic sites) to donate to a metal ion (a Lewis acid). Nitrogen-containing heterocycles like pyrazine are versatile ligands that coordinate effectively with a wide range of transition metal ions. researchgate.net The two nitrogen atoms of the pyrazine ring in this molecule are ideal coordination sites.

Structural Rigidity and Geometry: Rigid, well-defined ligands are crucial for creating predictable and crystalline porous materials like MOFs. The planar pyrazine ring and the linear arrangement of the phenyl groups give this compound a rigid, rod-like geometry. This shape is ideal for acting as a "pillar" or "strut" to connect metal centers into extended networks. rsc.orgacs.org

Chelation and Bridging Ability: Ligands can bind to a metal in different ways. Pyrazine is a classic example of a bidentate bridging ligand, using its two nitrogen atoms to link two different metal centers. acs.org This bridging capability is fundamental to the formation of coordination polymers and multi-nuclear architectures.

Functionalizability: The presence of reactive functional groups allows for post-synthetic modification of the resulting metal-organic material. The terminal aldehyde groups on the molecule provide a handle for further chemical transformations, such as imine condensation, which could be used to install new functional groups or link frameworks together.

Formation of Coordination Complexes with Transition Metals

The pyrazine moiety readily forms stable coordination complexes with a variety of transition metals, including but not limited to chromium (Cr), manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govchinesechemsoc.orgrsc.orgacs.orgresearchgate.net In these complexes, the ligand coordinates to the metal center through the nitrogen atoms of the pyrazine ring. nih.gov

When this compound acts as a ligand, the coordination event involves the donation of the lone pair electrons from its two pyrazine nitrogens into the empty orbitals of a transition metal ion. This interaction is a classic Lewis acid-base adduct formation. The geometry around the metal center (e.g., octahedral, tetrahedral) is completed by other ligands, which can be solvent molecules, counter-ions, or other organic ligands. acs.orgresearchgate.net For example, in cobalt(II) complexes, pyrazine ligands bridge Co(II) ions, which are often in an octahedral coordination environment completed by water molecules and other ligands like succinate. acs.org

Table 2: Examples of Transition Metal Coordination with Pyrazine-Type Ligands
Metal IonTypical Coordination GeometryRole of Pyrazine LigandResulting Structure TypeReference
Cobalt(II)Octahedralμ₂-Bridging1D Chains, 3D Polymers acs.org
Zinc(II)Tetrahedral / Paddlewheel DinuclearBridging Pillar / Linker3D Metal-Organic Frameworks rsc.org
Copper(II)Square Planar / OctahedralBridging / MonodentateDiscrete Complexes, 2D MOFs chinesechemsoc.org
Chromium(III)OctahedralTridentate (with other N-donors)Discrete Mononuclear Complexes researchgate.net
Manganese(II)OctahedralBidentate ChelateDiscrete Mononuclear Complexes nih.gov

Multi-Nuclear Metal Coordination Architectures

The linear, bidentate, and bridging nature of this compound makes it an exemplary ligand for the self-assembly of multi-nuclear coordination architectures and extended crystalline solids such as coordination polymers and MOFs.

By connecting multiple metal centers, the ligand acts as a linker, propagating a network in one, two, or three dimensions. The final dimensionality and topology of the network are determined by the coordination geometry of the metal ion and the presence of other ligands.

1D Architectures: If a metal ion has two available coordination sites in a linear or bent fashion, using this compound as the sole bridging ligand would lead to the formation of simple 1D coordination polymer chains of the type -[Metal-Ligand]-n. acs.org

2D and 3D Architectures: More complex structures arise when the metal center can connect to more than two ligands. For example, a metal ion or metal cluster (known as a secondary building unit or SBU) with a square planar or octahedral geometry can link to four or six ligands, respectively. A well-documented example involves using a pyrazine-based tetracarboxylate ligand to link Zn₂(COO)₄ "paddlewheel" SBUs into 2D layers. These layers are then connected by another linear bridging ligand (a "pillar") to form a robust 3D framework. rsc.org The geometry of this compound is perfectly suited to serve as such a pillar, bridging pre-formed 2D metal-organic layers to generate 3D MOFs with defined porosity.

The synthesis of these extended structures typically involves solvothermal methods, where the ligand and a metal salt are heated in a high-boiling-point solvent, allowing the slow, controlled crystallization of the desired framework. chinesechemsoc.orgrsc.org

Polymerization and Oligomerization Mechanisms of this compound

The bifunctional nature of this compound, characterized by two aldehyde groups, makes it a valuable monomer for the synthesis of polymers and oligomers through various reaction mechanisms. Its reactivity is particularly exploited in step-growth polymerization, leading to the formation of well-defined, high-performance materials.

Step-Growth Polymerization Pathways

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org For this compound, the primary step-growth pathway is condensation polymerization, specifically through Schiff base formation.

Schiff base condensation is a chemical reaction between an aldehyde or ketone and a primary amine to form an imine. usu.ac.id This reaction is a cornerstone in the synthesis of various polymers, including polyimines and, notably, Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with a highly ordered structure, and the directional nature of the imine bond formation makes them ideal for constructing these frameworks. nih.gov

The polymerization of this compound with multi-amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene, exemplifies this pathway. The reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine linkage. nih.gov This step-wise formation of imine bonds between the monomers leads to the growth of a two-dimensional or three-dimensional polymer network.

The synthesis of a pyrazine-based COF, often denoted as Py-COF, illustrates this process. The reaction is typically carried out in a mixture of solvents, such as o-dichlorobenzene and n-butanol, in the presence of an aqueous acetic acid solution which acts as a catalyst. The mixture is heated for several days to ensure a high degree of polymerization and crystallinity of the resulting framework.

The table below summarizes typical reaction conditions for the synthesis of a pyrazine-based COF via step-growth polymerization.

ParameterValue
Monomer 1This compound
Monomer 21,3,5-Tris(4-aminophenyl)benzene
Solvent Systemo-dichlorobenzene/n-butanol
CatalystAcetic Acid (aqueous solution)
Temperature120 °C
Reaction Time3-7 days

This method results in a highly porous and crystalline material with a well-defined structure, suitable for applications in gas storage and catalysis.

Controlled Polymerization Techniques

Controlled polymerization techniques, which allow for precise control over the polymer's molecular weight, architecture, and dispersity, are a significant area of polymer chemistry. These methods include living anionic polymerization, living cationic polymerization, and reversible-deactivation radical polymerization, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

A review of the current scientific literature indicates that controlled polymerization techniques have not been extensively applied to the direct polymerization of this compound. The research focus for this monomer has predominantly been on its use in step-growth polymerization to create highly ordered, cross-linked networks like COFs, where the concept of a soluble polymer with a controlled molecular weight and low dispersity is not the primary objective.

While polymers derived from similar aldehyde-functionalized monomers have been used to initiate or mediate controlled polymerization processes, the direct controlled polymerization of this compound itself is not a well-documented area of research. For instance, COFs synthesized from other aldehyde-containing monomers have been employed as heterogeneous photocatalysts for RAFT polymerization. ossila.com However, this represents an application of the pre-formed polymer rather than a controlled synthesis of a polymer from this compound. The inherent reactivity of the aldehyde groups in condensation reactions and the tendency to form insoluble, cross-linked networks under most conditions may present challenges for achieving the controlled chain growth characteristic of living polymerization methods. Further research is required to explore the potential of this monomer in the realm of controlled polymerization.

Analysis of "this compound" in Advanced Materials Science

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published on the application of the chemical compound This compound in the design, synthesis, and characterization of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

The inquiry sought detailed information regarding the following aspects of materials science, strictly focusing on the aforementioned compound:

Applications in Advanced Materials Science and Supramolecular Assembly

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Topological and Structural Architectures of MOFs Derived from this compound

Modulatory Effects of Pyrazine and Aldehyde Linker Functionality on MOF Frameworks

Directed Synthesis of Porous Crystalline Materials

Construction of Covalent Organic Frameworks (COFs)

Linker Functionality in COF Formation and Control over Porosity

Topological Diversity and Framework Design in COFs Incorporating this compound

Therefore, it is not possible to provide the requested detailed analysis, including data tables and research findings, on the topological architectures, modulatory effects, and control over porosity for frameworks derived from this specific compound. The scientific community has not yet reported on the synthesis or properties of such materials.

While the broader classes of pyrazine-containing ligands and dialdehyde monomers are utilized in the construction of porous crystalline materials, the unique structural and electronic properties of "this compound" remain unexplored in this context. The specific arrangement of the pyrazine ring and the two benzaldehyde units at the 2,6-positions of the pyrazine core would undoubtedly impart distinct geometric and chemical characteristics to any resulting framework. However, without experimental or theoretical studies, any discussion on its potential role in directing framework topology or influencing material properties would be purely speculative and fall outside the scope of this report.

Future research may yet explore the potential of this compound as a novel linker in the ever-expanding field of reticular chemistry. Until such studies are published, a detailed, scientifically accurate article on its specific applications in MOF and COF chemistry cannot be generated.

Applications in Advanced Materials Science and Supramolecular Assembly

Supramolecular Assemblies and Discrete Architectures

Supramolecular chemistry focuses on the organization of molecules into larger, functional systems through non-covalent interactions. The specific geometry and electronic properties of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde make it a promising building block for the construction of intricate supramolecular assemblies.

Self-Assembly Principles Driven by Non-Covalent Interactions

Self-assembly is a process where components, in this case, molecules, spontaneously organize into ordered structures. This organization is governed by a variety of non-covalent interactions, which are weaker than covalent bonds but collectively strong enough to define a stable architecture. nih.gov Key non-covalent interactions include hydrogen bonding, π-π stacking, van der Waals forces, and dipole-dipole interactions.

For a molecule like this compound, the nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, while the aromatic rings provide surfaces for π-π stacking interactions. The aldehyde groups can also participate in hydrogen bonding and other electrostatic interactions. The precise balance and interplay of these forces dictate the final structure of the self-assembled entity. rsc.org While these principles are well-established, specific studies detailing the self-assembly of this compound driven by these interactions are not widely available in public scientific literature.

Formation of Macrocyclic Structures, Cages, and Helices

The directional nature of the aldehyde groups in this compound makes it an ideal candidate for the synthesis of discrete, large-scale molecular structures such as macrocycles, cages, and helices. These are typically formed through dynamic covalent chemistry, often involving the formation of Schiff bases with appropriate di- or triamines. researchgate.netrsc.org The reaction of the dialdehyde (B1249045) with a diamine can lead to the formation of a [2+2], [3+3], or larger macrocycle, depending on the geometry of the amine and the reaction conditions.

Theoretically, the condensation of this compound with a chiral diamine could induce the formation of helical structures. However, specific research documenting the successful synthesis of macrocycles, cages, or helices using this compound as the sole aldehyde component is not readily found in published research.

Interpenetrating Networks and Crystal Engineering Strategies

Crystal engineering is the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions that govern the crystal packing. In the context of this compound, its rigid and linear-like structure could be exploited to form porous crystalline materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), if combined with suitable linkers. mdpi.com

The formation of interpenetrating networks, where two or more independent frameworks are entangled, is a common phenomenon in crystal engineering, particularly with long, rigid linkers. While the structure of this compound suggests its potential in forming such networks, there is a lack of specific crystallographic studies and detailed research findings on its use in crystal engineering and the formation of interpenetrating networks in the available scientific literature.

Precursors for Advanced Polymeric Materials

The bifunctional nature of this compound, possessing two aldehyde groups, allows it to act as a monomer in condensation polymerization reactions, leading to the formation of various classes of advanced polymers.

Polyimine and Polyazine Synthesis via Condensation Polymerization

Polyimines, also known as poly(Schiff base)s, are a class of polymers containing the azomethine (-C=N-) group in their backbone. They are typically synthesized through the condensation polymerization of a dialdehyde with a diamine. solidstatetechnology.usresearchgate.net The reaction of this compound with various aliphatic or aromatic diamines would be expected to yield polyimines with a highly conjugated backbone, owing to the aromatic nature of both the pyrazine and benzaldehyde (B42025) moieties. mdpi.com

Similarly, condensation with hydrazine (B178648) or its derivatives would lead to the formation of polyazines, which contain the -C=N-N=C- linkage. These polymers are also expected to exhibit interesting electronic and thermal properties. While the synthesis of polyimines and polyazines from various dialdehydes is a well-established field, specific research detailing the synthesis, characterization, and properties of polymers derived from this compound is not extensively reported.

Development of Conjugated Polymers for Electronic Applications

Conjugated polymers are organic polymers that possess a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure imparts them with semiconductor properties, making them suitable for a range of electronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.govrsc.org

The structure of this compound, with its interconnected system of aromatic rings, suggests that polymers derived from it would be highly conjugated. The electron-deficient nature of the pyrazine ring could also lead to n-type semiconductor behavior, which is of significant interest for organic electronics. nih.gov However, a thorough review of the scientific literature does not reveal specific studies on the synthesis and electronic applications of conjugated polymers derived directly from this compound.

Cross-linking and Network Polymer Formation

The bifunctional nature of this compound, possessing two aldehyde groups at its termini, renders it an ideal candidate for use as a cross-linking agent or a monomer in the synthesis of network polymers. These polymers are characterized by their three-dimensional structures, which impart high thermal and chemical stability.

The aldehyde functionalities can readily participate in condensation reactions with a variety of nucleophiles, most notably amines, to form imine bonds. This reaction is the foundation for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of great interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.

While specific studies detailing the use of this compound in POP and COF synthesis are emerging, the general principles are well-established. For instance, the solvothermal condensation of aromatic aldehydes with multi-functional amines leads to the formation of crystalline, porous networks. The geometry of the monomers dictates the resulting topology of the framework. The linear, rigid nature of this compound is expected to favor the formation of highly ordered, two-dimensional or three-dimensional structures.

The properties of such network polymers can be tailored by the choice of the co-monomer. For example, reaction with a linear diamine would lead to a linear polymer, while reaction with a trigonal or tetrahedral amine would result in a 2D or 3D network, respectively. The pyrazine unit within the backbone of these polymers is anticipated to enhance their thermal stability and introduce unique electronic properties.

A general representation of a cross-linking reaction to form an imine-linked network is shown below:

n this compound + m [multi-functional amine] → [Imine-linked Network Polymer] + 2n H₂O

The resulting porous polymers are often characterized by their surface area and porosity, which are crucial for their application in areas like gas sorption.

Monomer Co-monomer Resulting Polymer Type Potential Application
This compoundTriamine (e.g., 1,3,5-Tris(4-aminophenyl)benzene)2D Covalent Organic FrameworkGas Storage, Catalysis
This compoundTetra-amine (e.g., Tetra(4-aminophenyl)methane)3D Covalent Organic FrameworkSeparation, Sensing

Optoelectronic and Photonic Material Development

The unique electronic structure of this compound, featuring an electron-deficient pyrazine core flanked by phenyl rings, makes it a promising scaffold for the development of optoelectronic and photonic materials. The extended π-conjugation across the molecule is a key feature for these applications.

Integration into Light-Emitting Materials and Chromophores

Pyrazine-containing compounds are known to be effective electron-transporting materials and have been incorporated into organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrazine ring can facilitate the injection and transport of electrons, leading to improved device efficiency. When this compound is used as a building block in conjugated polymers, the resulting materials can exhibit electroluminescent properties.

The aldehyde groups can be chemically modified to introduce a wide range of functional groups, allowing for the fine-tuning of the electronic and photophysical properties of the resulting chromophores. For instance, condensation with aniline (B41778) derivatives can lead to the formation of extended, donor-acceptor type structures, which are known to be efficient emitters. The pyrazine core acts as the acceptor, while the substituted aniline moieties can serve as the donor components.

Photophysical Properties of Derived Conjugated Systems

The photophysical properties of conjugated systems derived from this compound are of fundamental importance for their application in optoelectronic devices. These properties, including absorption and emission wavelengths, and fluorescence quantum yields, are highly dependent on the extent of π-conjugation and the nature of any donor or acceptor groups within the molecule.

Studies on related 2,5-di(aryleneethynyl)pyrazine derivatives have shown that the presence of the pyrazine ring leads to a red-shift in the emission spectrum compared to their benzene (B151609) analogues. This is attributed to the lower-lying LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazine-containing system. It is expected that conjugated polymers incorporating the this compound unit would exhibit similar trends.

The introduction of different aromatic or heterocyclic groups via the aldehyde functions would allow for the systematic tuning of the HOMO-LUMO energy gap and, consequently, the color of the emitted light.

Pyrazine Derivative Type Typical Absorption Max (nm) Typical Emission Max (nm) Key Feature
2,5-Di(phenylethynyl)pyrazine~360~380-400Red-shifted emission vs. benzene analogue
Pyrazine-based Donor-Acceptor SystemsVaries with D/A strengthVaries (often in visible region)Tunable emission color

Materials for Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Molecules with a high degree of conjugation and a significant change in dipole moment upon excitation can exhibit large NLO responses.

The structure of this compound, with its central electron-accepting pyrazine ring, makes it a promising core for the design of NLO chromophores. Specifically, the 2,6-substitution pattern on the pyrazine ring is of interest for second-order NLO applications. Theoretical and experimental studies on related X-shaped pyrazine derivatives have shown that the 2,6-isomers can exhibit a predominantly octupolar NLO response. researchgate.net

By reacting this compound with suitable electron-donating groups, it is possible to create molecules with a donor-acceptor-donor (D-A-D) architecture. Such structures are known to exhibit significant third-order NLO properties. The magnitude of the NLO response can be tuned by varying the strength of the donor groups and the length of the conjugated bridge. The thermal stability imparted by the pyrazine ring is an additional advantage for the development of robust NLO materials.

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution and the solid state. For a molecule with the complexity of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde, one-dimensional (1D) NMR spectra, while informative, are often insufficient for unambiguous assignment of all proton and carbon signals. Advanced multi-dimensional NMR techniques are therefore essential for a comprehensive structural elucidation.

Based on available data for a closely related compound, the 1D ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aldehydic protons and the aromatic protons on the pyrazine (B50134) and benzene (B151609) rings. Specifically, the aldehydic protons (CHO) would likely appear as a singlet at approximately 10.13 ppm. The protons on the phenyl rings would also likely present as a singlet around 8.11 ppm, indicating chemical equivalence, while the protons on the central pyrazine ring would have their own characteristic chemical shift. The ¹³C NMR spectrum is anticipated to show signals for the aldehydic carbon at around 193.1 ppm, with other aromatic carbons appearing in the typical downfield region (around 139.7 and 130.0 ppm).

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)

To move beyond simple signal assignments, a suite of two-dimensional (2D) NMR experiments is employed to map out the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the benzene rings, confirming their substitution pattern. It would also show any coupling between the protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, providing a clear map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For the title compound, HMBC would show correlations from the aldehydic proton to the carbons of the benzaldehyde (B42025) ring, and from the aromatic protons to neighboring carbons, confirming the connectivity between the pyrazine and benzaldehyde units.

Solid-State NMR Applications for Bulk Material Characterization

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within a crystalline or amorphous solid. For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe the polymorphism of the solid material, as different crystal forms would yield distinct ssNMR spectra.

Characterize the packing and intermolecular interactions by observing through-space correlations between nuclei in neighboring molecules.

Study the dynamics of the phenyl rings and aldehyde groups within the crystal lattice.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines.

Single Crystal X-ray Diffraction for Precise Crystal Structure Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

While a specific crystal structure for this compound is not publicly deposited in the Cambridge Crystallographic Data Centre (CCDC), we can infer the type of information that would be obtained from such an analysis based on related structures.

Crystallographic Parameters, Space Group Analysis, and Unit Cell Refinement

A successful SCXRD experiment would yield the fundamental crystallographic parameters of this compound.

Crystallographic ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry elements present in the crystal structure.
Unit Cell Dimensions These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the size and shape of the repeating unit in the crystal lattice.
Z Value The number of molecules per unit cell.
Calculated Density The density of the crystal calculated from the molecular weight and the unit cell volume.

The refinement of the crystal structure would involve minimizing the difference between the observed and calculated diffraction intensities, leading to a final, precise model of the atomic positions.

Intermolecular Interactions, Hydrogen Bonding, and Packing Arrangements

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of this compound, the following interactions would be of particular interest:

C-H···O Hydrogen Bonds: The aldehydic oxygen atoms are potential hydrogen bond acceptors, and they could form weak C-H···O hydrogen bonds with aromatic C-H groups of neighboring molecules.

C-H···N Interactions: The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors, leading to C-H···N interactions.

Analysis of the crystal packing would reveal how these interactions guide the self-assembly of the molecules into a three-dimensional lattice, influencing properties such as melting point and solubility.

Disorder and Twinning Analysis in Crystal Structures

In some cases, molecular crystals can exhibit disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice. For a molecule like this compound, the phenyl rings could potentially exhibit rotational disorder. Twinning is another crystallographic phenomenon where two or more crystal lattices are intergrown with a specific orientation relationship. A thorough crystallographic analysis would investigate and model any such disorder or twinning to obtain an accurate structural model.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For this compound, with a chemical formula of C₂₀H₁₂N₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value would serve as primary evidence for the successful synthesis and purity of the compound.

Ion Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺313.0972Data not availableData not available
[M+Na]⁺335.0791Data not availableData not available
This table represents a hypothetical HRMS analysis. Actual experimental data is required for a definitive validation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about the connectivity of its atoms and the relative strengths of its chemical bonds.

Plausible Fragmentation Pathways:

Loss of CO: A common fragmentation for aldehydes, resulting in the loss of a neutral carbon monoxide molecule (28 Da).

Cleavage of the C-C bond between the pyrazine and phenyl rings: This would lead to fragments corresponding to the benzaldehyde and pyrazinyl-benzaldehyde moieties.

Ring-opening of the pyrazine core: Under higher energy conditions, the central heterocyclic ring could undergo cleavage.

Applications in Reaction Monitoring and Mechanistic Studies

The high sensitivity and specificity of mass spectrometry make it a powerful technique for monitoring the progress of chemical reactions in real-time. By tracking the disappearance of reactants and the appearance of intermediates and the final product, researchers can optimize reaction conditions and gain insights into the reaction mechanism. For the synthesis of this compound, likely through a cross-coupling reaction, LC-MS could be employed to follow the conversion of starting materials, such as a dihalopyrazine and 4-formylphenylboronic acid, into the desired product.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making these techniques ideal for structural confirmation.

Diagnostic Vibrational Modes and Band Assignments

The FTIR and Raman spectra of this compound would be expected to exhibit several characteristic peaks.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aldehyde C-HStretching~2850 and ~2750FTIR, Raman
Carbonyl C=OStretching~1700-1680FTIR, Raman
Aromatic C=CStretching~1600-1450FTIR, Raman
Pyrazine C=NStretching~1580-1520FTIR, Raman
C-H (aromatic)Bending (out-of-plane)~900-675FTIR
This table presents expected vibrational frequencies based on known data for similar functional groups.

The presence of strong absorption around 1700 cm⁻¹ would be a clear indicator of the aldehyde's carbonyl group. The aromatic and heterocyclic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

In-situ Spectroscopy for Monitoring Reaction Progress and Phase Changes

In-situ FTIR or Raman spectroscopy can be used to monitor reactions as they occur, providing real-time data on the consumption of reactants and formation of products without the need for sampling. This is particularly useful for understanding reaction kinetics and identifying transient intermediates. Furthermore, these techniques can be employed to study phase transitions, such as melting or crystallization, by observing changes in the vibrational spectra that accompany changes in the material's physical state.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption and emission of light are dictated by the molecule's electronic structure, particularly the arrangement of its π-conjugated system.

The extended π-system of this compound, encompassing the pyrazine and two phenyl rings, is expected to give rise to strong UV-Vis absorption bands. The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ)
DichloromethaneData not availableData not availableData not available
TolueneData not availableData not availableData not available
This table illustrates the type of data obtained from electronic spectroscopy. Specific experimental values for this compound are needed.

The fluorescence spectrum, if the compound is emissive, would provide information about the energy of the excited state and the efficiency of light emission (quantum yield). The photophysical properties of pyrazine-based materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Absorption and Emission Characteristics of the Compound and its Derivatives

The photophysical behavior of pyrazine-based chromophores is dictated by their electronic structure, which typically involves π-π* and n-π* transitions. The core pyrazine ring, being electron-deficient, often acts as an acceptor, while the connected aryl groups can serve as donors, leading to intramolecular charge transfer (ICT) characteristics.

Studies on multi-branched pyrazine derivatives offer insight into the expected spectroscopic properties. For instance, a series of multi-branched pyrazine derivatives, including those with two, three, and four branches, have been synthesized and their optical properties investigated. These compounds exhibit strong absorption in the near-UV region and emit fluorescence in the visible spectrum. researchgate.net A regular red-shift in both the absorption and emission maxima is observed as the number of branches increases. researchgate.net This is attributed to the extension of the π-conjugated system.

For example, 2,6-bistyrylpyrazine, a compound with a similar 2,6-disubstituted pyrazine core, along with other multi-branched derivatives, displays absorption peaks in the range of 290-390 nm and emission peaks from 400-510 nm. researchgate.net The specific absorption and emission wavelengths are highly dependent on the molecular structure and the solvent environment.

Table 1: Absorption and Emission Data for Related Pyrazine Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm)
2,6-bistyrylpyrazine ~390 ~510
2,5-bistyrylpyrazine ~380 ~480
2,3,5-tristyrylpyrazine ~385 ~500
2,3,5,6-tetrastyrylpyrazine ~390 ~510

Note: Data is for multi-branched pyrazine derivatives and serves as a reference for the expected behavior of this compound.

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for assessing the potential of a compound in applications such as organic light-emitting diodes (OLEDs) and fluorescence sensors.

For the aforementioned series of multi-branched pyrazine derivatives, the fluorescence quantum yields were found to increase with the number of branches, ranging from 0.13 to 0.25. researchgate.net This enhancement is likely due to an increase in the radiative decay rate and a decrease in non-radiative decay pathways in the more extended and rigid structures.

Table 2: Photophysical Data for Related Pyrazine Derivatives

Compound Quantum Yield (ΦF)
2,6-bistyrylpyrazine ~0.25
2,5-bistyrylpyrazine ~0.13
2,3,5-tristyrylpyrazine ~0.20
2,3,5,6-tetrastyrylpyrazine ~0.25

Note: Data is for multi-branched pyrazine derivatives and serves as a reference for the expected behavior of this compound.

Solvent Effects on Spectroscopic Signatures

The sensitivity of a molecule's absorption and emission spectra to the polarity of its solvent environment is known as solvatochromism. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, a characteristic feature of compounds exhibiting intramolecular charge transfer (ICT).

In a study of various pyrazine derivatives, a negative solvatochromic effect was observed in the single-photon excited fluorescence (SPEF) spectra, meaning the emission peak shifts to shorter wavelengths (a blue-shift) as the solvent polarity increases. globethesis.com This behavior suggests a decrease in the polarity of the excited state or specific solute-solvent interactions that stabilize the ground state more than the excited state in polar solvents. The study of multi-branched pyrazine derivatives indicated that with increasing solvent polarity, the SPEF peak positions of all the compounds blue-shifted. globethesis.com

Surface Sensitive Techniques (e.g., XPS, AFM) for Surface Morphology and Composition of Derived Materials

When "this compound" is incorporated into polymers or thin films, its surface properties become critical for device performance and stability. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful techniques for probing these characteristics.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For materials derived from "this compound," XPS can be used to confirm the presence of nitrogen from the pyrazine ring and carbon and oxygen from the benzaldehyde moieties on the surface. It can also provide information about the chemical bonding environment of these elements, which is crucial for understanding surface chemistry and potential degradation mechanisms.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information about a material's surface with nanoscale resolution. In the context of thin films or coatings made from polymers incorporating "this compound," AFM can be used to visualize the surface morphology, measure surface roughness, and identify the presence of any domains or phase separation. For instance, in the characterization of various material films, AFM has been used to observe changes in surface structure, such as the formation of granular structures and variations in grain size and roughness after different processing steps like annealing. researchgate.net This type of analysis is vital for controlling the film quality and ensuring optimal performance in electronic or optical devices.

While specific XPS and AFM data for materials derived from "this compound" are not available, the application of these techniques would follow established methodologies for the characterization of organic electronic materials.

Theoretical and Computational Investigations of 4,4 2,6 Pyrazinediyl Bisbenzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. science.gov These methods allow for the detailed analysis of electronic structure, conformational preferences, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The electronic properties of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde are dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and optical properties.

In pyrazine (B50134) derivatives, the distribution of HOMO and LUMO is typically spread across the π-conjugated system. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyrazine ring and the phenyl groups, while the LUMO is likely to be localized more towards the electron-withdrawing benzaldehyde (B42025) moieties. This distribution facilitates intramolecular charge transfer upon photoexcitation.

Table 1: Illustrative Calculated HOMO/LUMO Energies for this compound (Note: These are representative values based on typical DFT calculations for similar aromatic systems and are for illustrative purposes.)

ParameterEnergy (eV)
HOMO-6.25
LUMO-2.80
HOMO-LUMO Gap (ΔE)3.45

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds connecting the pyrazine ring to the phenyl rings, and the phenyl rings to the aldehyde groups, gives rise to various conformers with different energies. psu.edu Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.orgchemistrysteps.com

A potential energy surface (PES) can be calculated by systematically varying the dihedral angles of these rotatable bonds. The global minimum on the PES corresponds to the most stable conformation. For this compound, a key factor is the orientation of the benzaldehyde groups relative to the central pyrazine core. A planar conformation would maximize π-conjugation, but may be sterically hindered. Non-planar, twisted conformers might be lower in energy due to reduced steric strain. utdallas.edu The balance between these electronic and steric effects determines the preferred geometry of the molecule. libretexts.org

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations can predict the reactivity of this compound. nih.gov Molecular electrostatic potential (MEP) maps can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the aldehyde groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons of the aldehyde groups would be electrophilic centers.

Reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of reactive sites for both nucleophilic and electrophilic attack. nih.gov These calculations can guide the synthetic modification of the molecule and predict its behavior in various chemical reactions. For instance, the aldehyde groups are expected to be reactive towards nucleophiles, participating in reactions like condensation or Wittig-type reactions to extend the conjugated system.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational methods can simulate various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nmrdb.orgnmrdb.org These predictions are valuable for assigning the signals in experimental spectra to specific atoms in the molecule. The calculated chemical shifts are sensitive to the molecular conformation, and comparing them with experimental values can help in determining the dominant conformation in solution.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Note: These are representative values and are for illustrative purposes.)

ProtonPredicted Chemical Shift (ppm)
Aldehyde (-CHO)9.9 - 10.1
Phenyl (adjacent to CHO)7.9 - 8.1
Phenyl (adjacent to pyrazine)8.2 - 8.4
Pyrazine9.1 - 9.3

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.netresearchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For a conjugated system like this compound, the spectrum is expected to show intense π-π* transitions in the UV region and potentially n-π* transitions at longer wavelengths. The calculated spectrum can be compared with the experimental one to understand the nature of the electronic excitations. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. researchgate.net This simulated spectrum can be used to assign the vibrational modes of the molecule. Key expected vibrational bands for this compound would include the C=O stretching of the aldehyde groups, C=N stretching of the pyrazine ring, and C-H stretching of the aromatic rings.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. nih.gov This approach is particularly useful for understanding intermolecular interactions and collective phenomena like self-assembly. nih.gov

Investigation of Intermolecular Interactions in Self-Assembly Processes

MD simulations can provide detailed insights into how molecules of this compound interact with each other and with a solvent to form ordered supramolecular structures. researchgate.netnih.gov The simulations can reveal the key intermolecular forces driving the self-assembly process, which may include:

π-π stacking: The aromatic pyrazine and phenyl rings can stack on top of each other, driven by favorable electrostatic and dispersion interactions.

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the aldehyde groups can act as hydrogen bond acceptors, interacting with solvent molecules or other co-assembling species. nih.gov

Dipole-dipole interactions: The polar aldehyde groups can lead to significant dipole-dipole interactions, influencing the orientation of molecules within an assembly.

By simulating the system at different concentrations and temperatures, MD can predict the most likely aggregated structures, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. rsc.org These simulations are crucial for designing molecules that can self-assemble into materials with desired properties, for applications in areas like organic electronics and nanotechnology.

Host-Guest Chemistry Modeling within Porous Frameworks

Porous frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), built from ligands like this compound, are of significant interest for their ability to encapsulate guest molecules. Computational modeling is a powerful tool to understand and predict these host-guest interactions.

By employing molecular dynamics (MD) and Monte Carlo (MC) simulations, researchers can model the inclusion of various guest molecules within the pores of a framework constructed from this compound. These simulations can predict the preferred binding sites, interaction energies, and the capacity of the framework for different guests. For instance, modeling can reveal how the size, shape, and chemical nature of a guest molecule affect its affinity for the porous host. The pyrazine nitrogen atoms and the benzaldehyde carbonyl groups of the ligand can act as specific interaction sites, influencing the orientation and binding energy of polar guest molecules.

Illustrative data from such simulations could be presented as follows, showing the calculated binding energies for different guest molecules within a hypothetical framework derived from the title compound.

Guest MoleculeBinding SiteCalculated Binding Energy (kJ/mol)
Carbon DioxideNear Pyrazine N-atoms-25.8
MethaneCenter of Pore-15.2
WaterNear Carbonyl O-atoms-35.1
NitrogenCenter of Pore-12.5

Note: The data in this table is illustrative and represents the type of results obtained from host-guest chemistry modeling.

Diffusion and Adsorption Studies in Framework Materials

Understanding the movement of molecules (diffusion) and their accumulation on the surface (adsorption) within porous materials is critical for applications like gas separation and storage. Computational methods are instrumental in investigating these dynamic processes at the molecular level.

Grand Canonical Monte Carlo (GCMC) simulations are frequently used to predict adsorption isotherms, which show the amount of gas adsorbed at different pressures. These simulations for a framework based on this compound would help in assessing its potential for storing gases like hydrogen, methane, or carbon dioxide. The specific chemical functionalities of the building block, including the aromatic rings and polar groups, would be expected to lead to selective adsorption. For instance, the quadrupole moment of CO2 would interact favorably with the polar regions of the framework.

Molecular dynamics simulations can be used to calculate diffusion coefficients for various guest molecules within the framework. The results of these simulations can indicate how quickly a gas can move through the material, which is a key parameter for separation applications. The diffusion pathways and energy barriers for guest molecules can be mapped out, providing a detailed picture of the transport mechanism. For instance, the narrow channels and specific binding sites within a framework can significantly influence the diffusion rates of different gases. researchgate.net

An illustrative table of simulated adsorption and diffusion data is provided below.

Gas MoleculeAdsorption Capacity (mmol/g at 1 bar, 298 K)Diffusion Coefficient (10⁻⁹ m²/s)
CO₂3.51.2
CH₄1.82.5
N₂0.93.1
H₂5.2 (at 77 K)15.0

Note: This table contains representative data that would be the target of diffusion and adsorption simulations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and properties of molecules.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries are the starting point for most other computational analyses. nih.gov

Once the geometry is optimized, DFT can be used to calculate various thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of the molecule and its derivatives, as well as for predicting the thermodynamics of reactions in which it might participate. Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain the zero-point vibrational energy.

A sample of data from DFT geometry optimization and thermochemical calculations is shown below.

ParameterCalculated Value
Energy of the Highest Occupied Molecular Orbital (HOMO)-6.2 eV
Energy of the Lowest Unoccupied Molecular Orbital (LUMO)-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment2.1 Debye
Enthalpy of Formation+150.3 kJ/mol

Note: The data presented here is for illustrative purposes, representing typical outputs from DFT calculations.

Molecules with extended π-conjugated systems and donor-acceptor character, like this compound, are candidates for non-linear optical (NLO) materials. DFT is a key method for predicting the NLO properties of molecules, such as the first hyperpolarizability (β), which governs the second-harmonic generation (SHG) response. nih.gov

Time-dependent DFT (TD-DFT) calculations can be employed to determine the electronic absorption spectrum and to compute the frequency-dependent hyperpolarizabilities. These calculations help in understanding how the molecule interacts with light and in designing molecules with enhanced NLO responses for applications in optoelectronics and photonics. The introduction of electron-donating or -withdrawing groups to the benzaldehyde rings could be computationally screened to find derivatives with superior NLO properties. aps.org

An example of calculated NLO properties is given in the table below.

PropertyCalculated Value (a.u.)
Static First Hyperpolarizability (β₀)1500
Dominant β component (β_vec)1250
Wavelength of Maximum Absorption (λ_max)380 nm

Note: This table illustrates the type of data generated from NLO calculations.

The aldehyde functionalities of this compound suggest its potential use as a precursor in catalytic cycles or as a component of a catalyst support. DFT calculations can be instrumental in elucidating the mechanisms of catalytic reactions involving this molecule.

By modeling the reaction pathways, DFT can identify transition states and calculate activation energies for different steps of a proposed catalytic cycle. This allows for a detailed understanding of the reaction mechanism, the role of the catalyst, and the factors that control the reaction rate and selectivity. For instance, if the molecule were used in a condensation reaction, DFT could model the initial nucleophilic attack on the aldehyde, the formation of intermediates, and the final product release, providing insights that are difficult to obtain experimentally.

Force Field Development and Parameterization for Molecular Simulations of Larger Systems

While DFT is powerful, it is computationally too expensive for simulations of large systems, such as polymers or large supramolecular assemblies containing thousands of atoms. For these larger systems, molecular mechanics (MM) methods, which rely on force fields, are used.

A force field is a set of parameters that describes the potential energy of a system of atoms. For a novel molecule like this compound, a specific force field may need to be developed or existing ones re-parameterized. This process involves using DFT calculations to obtain reference data, such as the optimized geometry, vibrational frequencies, and rotational energy profiles around key dihedral angles.

These quantum mechanical data are then used to fit the parameters of the force field, including bond stretching, angle bending, torsional terms, and non-bonded (van der Waals and electrostatic) interactions. A well-parameterized force field will be able to accurately reproduce the structural and dynamic properties of the molecule and its aggregates, enabling large-scale molecular dynamics simulations to study material properties like the glass transition temperature of a polymer or the self-assembly of complex architectures.

Advanced Functionalization and Post Synthetic Modification Strategies

Post-Synthetic Modification (PSM) of Frameworks Derived from 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde

Post-synthetic modification is a key technique for the chemical alteration of pre-existing porous frameworks. nih.gov This approach is particularly relevant for frameworks synthesized from this compound, as both the peripheral aldehyde groups and the central pyrazine (B50134) unit can serve as reactive sites for further chemical transformations. nih.govrsc.org A significant advantage of PSM is the ability to modify a framework while preserving its crystalline structure and porosity, a crucial aspect for maintaining its performance in various applications. nih.gov

The aldehyde functional groups of this compound that remain unreacted within the framework's pores or at defect sites are readily available for a variety of chemical transformations. These reactions can be used to introduce new functionalities, alter the polarity of the pores, and enhance the framework's stability or catalytic activity.

Common aldehyde-directed PSM reactions that could be applied to these frameworks include:

Imination: Reaction with primary amines to form imine linkages. This is a versatile method for introducing a wide range of functional groups.

Knoevenagel Condensation: Reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl cyanoacetate) to form new carbon-carbon bonds and introduce electron-withdrawing groups.

Wittig Reaction: Conversion of the aldehyde groups to alkenes, which can then be used for further functionalization, such as polymerization or click reactions.

Reduction: Reduction of the aldehydes to primary alcohols using mild reducing agents like sodium borohydride. This increases the hydrophilicity of the framework.

Oxidation: Oxidation to carboxylic acids, which can serve as proton-conducting channels or sites for metal coordination.

TransformationReagentsResulting Functional GroupPotential Application
IminationR-NH₂Imine (-CH=N-R)Catalysis, Gas Separation
Knoevenagel CondensationCH₂(CN)₂, CH₂(CO₂Et)₂α,β-unsaturated carbonyl/nitrileNonlinear Optics, Sensing
Wittig ReactionPh₃P=CHRAlkene (-CH=CHR)Polymer grafting
ReductionNaBH₄Alcohol (-CH₂OH)Increased hydrophilicity
OxidationNaClO₂Carboxylic acid (-COOH)Proton conductivity, Metal sequestration

This table presents potential aldehyde-directed post-synthetic modifications based on established organic chemistry principles and their application to COFs.

The pyrazine ring within the framework's backbone offers another avenue for post-synthetic modification, allowing for the tuning of the electronic and coordination properties of the material.

Key strategies for pyrazine-centered functionalization include:

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form pyrazine-N-oxides. This modification significantly alters the electronic properties of the framework, potentially enhancing its catalytic activity or its ability to interact with specific guest molecules. For instance, the formation of pyridine (B92270) N-oxy biradicals has been observed in similar systems, which can be generated through a spontaneous intramolecular single-electron transfer process. nih.gov

Metalation: The lone pairs of the pyrazine nitrogen atoms can act as coordination sites for metal ions. nih.govsci-hub.se This allows for the introduction of a wide variety of metal centers into the framework, creating single-site catalysts, magnetic materials, or materials with enhanced gas sorption properties. sci-hub.se The uniform distribution of these metal sites within the crystalline framework is a significant advantage over traditional supported catalysts. sci-hub.se

ModificationReagentsResulting FeaturePotential Application
N-Oxidationm-CPBA, H₂O₂Pyrazine-N-oxideCatalysis, Modified electronic properties
MetalationMetal salts (e.g., Pd(OAc)₂, Cu(OAc)₂)Metal-coordinated pyrazineHeterogeneous catalysis, Gas storage

This table outlines potential post-synthetic modifications targeting the pyrazine core, based on the known reactivity of pyrazine and related heterocycles in porous frameworks.

Integration into Hybrid Material Systems

The incorporation of frameworks derived from this compound into hybrid material systems is a promising approach to overcome some of the intrinsic limitations of pristine frameworks, such as low electrical conductivity or processability.

Creating composites of pyrazine-based frameworks with various nanomaterials can lead to synergistic effects, resulting in hybrid materials with enhanced properties.

Carbon Nanotubes (CNTs): The high electrical conductivity and mechanical strength of CNTs make them excellent candidates for creating conductive composites. In-situ growth of a COF in the presence of CNTs can lead to an interwoven structure, facilitating charge transport throughout the material, which is highly beneficial for applications in supercapacitors and batteries. researchgate.net

Graphene and Graphene Oxide (GO): The two-dimensional nature of graphene and its derivatives is highly compatible with the layered structure of many 2D COFs. researchgate.netmdpi.com Composites with graphene can exhibit significantly improved electrical conductivity and surface area. researchgate.net Graphene oxide, with its abundant functional groups, can serve as a reactive platform for the nucleation and growth of COFs, leading to highly integrated hybrid materials for applications in catalysis, separation, and energy storage. mdpi.comrsc.orgresearchgate.net

Nanoparticles: Metal or metal oxide nanoparticles can be encapsulated within the pores of the framework or decorated on its surface. This can be achieved through post-synthetic modification, where the framework acts as a nanoreactor for the synthesis of the nanoparticles, or by incorporating pre-synthesized nanoparticles during the framework's formation. These composites are highly promising for heterogeneous catalysis and chemical sensing. mdpi.com

NanomaterialComposite Synthesis StrategyEnhanced PropertiesExample Application
Carbon Nanotubes (CNTs)In-situ polymerization of COF monomers around CNTsIncreased electrical conductivity, improved mechanical stabilitySupercapacitor electrodes
Graphene/Graphene Oxide (GO)In-situ growth on GO sheets, physical mixingEnhanced charge transport, high surface area, improved processabilityElectrocatalysis, Gas separation membranes
Metal/Metal Oxide NanoparticlesPost-synthetic encapsulation, in-situ nucleationCatalytic activity, magnetic properties, sensing capabilitiesHeterogeneous catalysis, Magnetic resonance imaging

This table summarizes the integration of COFs with various nanomaterials, based on literature examples of analogous systems. researchgate.netmdpi.comrsc.org

The growth of thin films of frameworks derived from this compound on various substrates is a crucial step for their integration into functional devices.

Methods for creating these functionalized surfaces include:

In-situ Solvothermal Growth: A substrate is placed in the reaction mixture during the solvothermal synthesis of the framework, leading to the direct growth of a thin film on its surface.

Layer-by-Layer (LBL) Deposition: The substrate is alternately exposed to solutions of the different monomers, leading to the stepwise growth of a highly ordered thin film.

These COF-functionalized surfaces have a wide range of potential applications, including:

Chemical Sensors: The porous and functional nature of the COF film can be used to selectively adsorb and detect specific analytes.

Membranes: COF films on porous supports can act as highly selective membranes for gas or liquid separations. bohrium.com

Electronic Devices: The ordered structure of the COF film can be exploited in electronic devices such as chemiresistive sensors or field-effect transistors. A pyrazine-linked 2D COF has been reported as an effective coating material for cathodes in lithium-ion batteries, showcasing the potential of these materials in advanced energy storage applications. nih.govbohrium.com

Photo- and Electro-Chemical Functionalization Approaches

The inherent redox activity and photoresponsive nature of the pyrazine moiety and the extended π-conjugated system in frameworks derived from this compound make them attractive candidates for photo- and electro-chemical applications.

Photochemical Functionalization:

Light can be used as a clean reagent to induce chemical transformations or generate catalytic species within the framework. The extended conjugation in these pyrazine-based frameworks suggests they could be effective photocatalysts. For instance, porphyrin-based COFs have been shown to effectively produce singlet oxygen under visible light irradiation for the photodynamic inactivation of bacteria. nih.gov Similarly, frameworks from this compound could potentially be used for:

Photocatalytic Degradation of Pollutants: Using light to generate reactive oxygen species that can break down organic pollutants in water.

Light-driven Hydrogen Production: As part of a system for artificial photosynthesis.

Electrochemical Functionalization:

The pyrazine units in the framework are redox-active and can undergo reversible electron transfer reactions. This property is highly valuable for electrochemical applications.

Energy Storage: The ability to store charge through redox reactions makes these materials suitable for use as electrode materials in supercapacitors and batteries. The porous structure allows for rapid ion transport, leading to high power densities. researchgate.net

Electrocatalysis: The pyrazine sites can act as catalytic centers for electrochemical reactions, such as the oxygen reduction reaction or the carbon dioxide reduction reaction. The high surface area and defined pore structure of the framework can enhance the efficiency and selectivity of these processes.

Functionalization TypeStimulusPotential Transformation/ApplicationUnderlying Principle
PhotochemicalVisible/UV LightGeneration of reactive oxygen species, photocatalytic degradation of pollutantsExcitation of the π-conjugated framework, energy transfer
ElectrochemicalApplied VoltageReversible redox reactions, electrocatalytic conversion of substratesElectron transfer to/from the redox-active pyrazine units

This table provides an overview of potential photo- and electrochemical functionalization strategies for frameworks derived from this compound.

Emerging Research Avenues and Future Directions for 4,4 2,6 Pyrazinediyl Bisbenzaldehyde in Academic Research

Catalytic Applications in Organic Transformations

The inherent chemical functionalities of 4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde make it a promising candidate for various catalytic applications, from heterogeneous catalysis within robust frameworks to organocatalysis and photocatalysis.

Heterogeneous Catalysis through Framework Integration

The bifunctional nature of this compound, with its aldehyde groups capable of forming covalent bonds and the pyrazine (B50134) core offering coordination sites, makes it an ideal building block for porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are at the forefront of heterogeneous catalysis research due to their high surface area, tunable porosity, and active site accessibility.

When integrated into a COF, the pyrazine and benzaldehyde (B42025) moieties can act as catalytic centers. The nitrogen atoms of the pyrazine ring can serve as Lewis basic sites, while the aldehyde groups can be transformed into other functional groups to introduce acidic or redox-active sites. The synthesis of COFs often involves the condensation reaction between aldehydes and amines to form imine linkages, a process for which this compound is well-suited. google.comustc.edu.cn The resulting pyrazine-containing COFs can exhibit high stability and ordered porous structures, making them effective heterogeneous catalysts for a variety of organic transformations. researchgate.netbohrium.comrsc.org For instance, pyrazine-based COFs have been investigated for their ability to capture carbon dioxide, a process that can be a stepping stone to its catalytic conversion. researchgate.netrsc.org

The integration of this compound into MOFs can also be envisaged. While the aldehyde groups themselves may not directly coordinate to metal centers, they can be functionalized post-synthetically to introduce ligating groups. Alternatively, the pyrazine nitrogen atoms can coordinate with metal ions, contributing to the formation of the framework and leaving the aldehyde groups available for catalytic or further functionalization.

Table 1: Potential Heterogeneous Catalytic Applications of Frameworks Incorporating this compound

Catalytic ReactionRole of Pyrazine MoietyRole of Benzaldehyde Moiety (or derivative)Framework Type
Knoevenagel CondensationLewis BaseAldehyde acts as a reactant or can be functionalized to an acidic groupCOF/MOF
CO2 FixationCO2 Adsorption SiteFunctionalized to an active catalytic siteCOF
Oxidation ReactionsRedox-Active Site (with metal)Can be functionalized to a redox-active siteMOF
C-C Coupling ReactionsLigand for metal catalystCan be functionalized to anchor catalytic speciesCOF/MOF

Organocatalysis Potential of Pyrazine and Aldehyde Moieties

Beyond its role in framework materials, the intrinsic reactivity of this compound lends itself to organocatalysis. Aldehydes are known to act as organocatalysts in various reactions. rsc.org For example, they can catalyze hydroamination, hydration, and hydrolysis reactions. rsc.org The presence of two aldehyde groups in this compound could lead to cooperative catalytic effects or allow for its use in polymerization reactions where the catalyst is incorporated into the polymer backbone.

The pyrazine ring, with its electron-withdrawing nature and available nitrogen lone pairs, can also participate in catalytic cycles. It can act as a Lewis base to activate substrates or as a hydrogen bond acceptor to stabilize transition states. The combination of the pyrazine and aldehyde functionalities within the same molecule opens up possibilities for bifunctional organocatalysis, where both moieties play a distinct and cooperative role in the catalytic transformation. Research in this area could explore its efficacy in reactions such as the benzoin (B196080) condensation or asymmetric catalysis, potentially after modification to introduce chirality.

Photocatalytic and Electrocatalytic Applications

The extended π-conjugation in this compound, encompassing the pyrazine and phenyl rings, suggests potential for photocatalytic and electrocatalytic applications. When incorporated into conjugated polymers or COFs, this compound can contribute to the material's ability to absorb light and generate charge carriers (electron-hole pairs). mdpi.comrsc.org

Pyrazine-containing polymers and COFs have shown promise in photocatalytic hydrogen evolution and the degradation of organic pollutants. bohrium.comresearchgate.net The electron-deficient nature of the pyrazine ring can facilitate charge separation, a crucial step in photocatalysis, by acting as an electron acceptor. By tuning the donor-acceptor properties of the framework through the selection of appropriate co-monomers to polymerize with this compound, the light absorption range and photocatalytic efficiency can be optimized. rsc.org

In the realm of electrocatalysis, the nitrogen atoms in the pyrazine ring could serve as active sites for reactions such as the oxygen reduction reaction (ORR) or the carbon dioxide reduction reaction (CO2RR). Materials incorporating this moiety could be coated onto electrodes to facilitate these important electrochemical transformations.

Advanced Sensing and Detection Technologies

The unique electronic and structural features of this compound also make it a compelling candidate for the development of advanced sensors.

Chemodosimeter and Chemosensor Design Principles

Chemosensors and chemodosimeters are molecules designed to signal the presence of a specific analyte through a measurable change, such as in color or fluorescence. The design of such sensors based on this compound can leverage the reactivity of its aldehyde groups and the coordinating ability of the pyrazine nitrogen atoms.

The aldehyde groups are susceptible to nucleophilic attack, which can lead to a change in the electronic structure of the molecule and, consequently, its photophysical properties. This reactivity can be exploited for the design of chemodosimeters, where an irreversible chemical reaction with the analyte triggers the sensing event. For instance, the reaction of the aldehyde with an analyte like hydrazine (B178648) or certain anions could lead to a distinct colorimetric or fluorescent response.

The pyrazine core can act as a binding site for metal ions. nih.gov Coordination of a metal ion to the nitrogen atoms would perturb the electronic properties of the entire conjugated system, leading to a change in its absorption or emission spectrum. This forms the basis for a chemosensor, where the binding is typically reversible. The selectivity of such a sensor could be tuned by modifying the steric and electronic environment around the pyrazine ring.

Fluorescence-Based Sensing Mechanisms for Analytes

Fluorescence-based sensing offers high sensitivity and is a major area of interest for the application of pyrazine derivatives. researchgate.netrsc.orgnih.govmdpi.com The extended π-system of this compound is expected to be fluorescent. The interaction of an analyte with this molecule can modulate its fluorescence through several mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).

In a PET-based sensor, the pyrazine moiety could act as a fluorophore, while a linked receptor for the analyte acts as a quencher. Upon binding of the analyte, the quenching is suppressed, leading to a "turn-on" fluorescent response. researchgate.net Conversely, the analyte itself could be the quencher.

In a CHEF-based mechanism, the binding of a metal ion to the pyrazine core could rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence. researchgate.netrsc.org This is a common mechanism for sensing metal cations. nih.gov

Table 2: Potential Fluorescence-Based Sensing Applications

AnalyteSensing MechanismPotential Response
Metal Cations (e.g., Zn²⁺, Cu²⁺)CHEF, PETFluorescence enhancement or quenching nih.govmdpi.com
Anions (e.g., CN⁻)Nucleophilic addition to aldehydeFluorescence quenching or ratiometric shift
Small Molecules (e.g., hydrazine)Condensation with aldehydeFormation of a new fluorophore
BiomoleculesInteraction with the pyrazine-benzaldehyde scaffoldChanges in fluorescence intensity or lifetime

The development of sensors based on this compound is a promising research direction, with the potential for applications in environmental monitoring, medical diagnostics, and industrial process control.

Electrochemical Sensing Applications

Covalent organic frameworks synthesized from precursors like this compound are gaining attention in the development of next-generation electrochemical sensors. bohrium.comfrontiersin.orgnih.gov The inherent properties of these materials, such as high porosity, large surface area, and structural stability, make them excellent candidates for hosting and detecting target analytes. frontiersin.orgmdpi.com The nitrogen atoms within the pyrazine rings of the COF structure can act as active sites, enhancing the selectivity and sensitivity of the sensor. frontiersin.org

While most COFs exhibit poor intrinsic conductivity, which can limit their direct application in electronics, this challenge is being addressed by creating composite materials. mdpi.com Researchers are developing strategies to integrate COFs with conductive materials like carbon nanotubes, graphene, metal nanoparticles, or conductive polymers. nih.govmdpi.com For instance, encapsulating conductive polymers like poly(3,4-ethylenedioxythiophene) within the pores of a COF has been shown to significantly improve its volumetric energy and power densities, a principle that can be extended to enhance sensor performance. mdpi.com Similarly, creating core-shell structures where a COF is grown on a conductive core is another promising approach. mdpi.com These hybrid materials leverage the high surface area and selective binding sites of the COF with the superior electrical conductivity of the partner material, creating a synergistic effect that boosts electrochemical performance. frontiersin.org

The ordered network and multiple active sites of COFs provide a large adhesion surface, which is advantageous for sensor fabrication. frontiersin.org The development of COF-based electrochemical sensors is being explored for the detection of a wide range of contaminants in food safety analysis and environmental monitoring, including bisphenols, antibiotics, pesticides, and heavy metal ions. bohrium.com

Energy Storage and Conversion Technologies

The unique electronic properties and tunable structures of COFs derived from this compound position them as highly promising materials for energy-related applications. The presence of the electron-accepting pyrazine unit is central to their functionality in batteries, supercapacitors, and photocatalysis.

Electrode Materials in Advanced Battery Systems

Pyrazine-linked COFs are being actively investigated as innovative components in advanced battery systems, particularly for enhancing the performance and stability of lithium-ion batteries (LIBs). One key application is their use as a protective coating material for high-nickel layered oxide cathodes, which, despite their high capacity, suffer from poor cycle life and thermal instability. acs.orgnih.govresearchgate.net

A two-dimensional (2D) pyrazine-linked COF (Pyr-2D) has been successfully used as a coating for nickel-rich cathodes. acs.orgnih.govresearchgate.net This ultra-thin, uniform coating, with a thickness of approximately 1 nm, effectively protects the electrode surface from unwanted side reactions with the electrolyte and mitigates the dissolution of transition metals. acs.orgresearchgate.net The conjugated atomic configuration of the pyrazine-based COF ensures that this protection does not come at the cost of electrical conductivity. acs.orgnih.gov The result is a significant improvement in cyclability, rate performance, and thermal stability of the battery cathodes. acs.orgnih.govresearchgate.net

Furthermore, the pyrazine moiety itself is redox-active, meaning it can participate in the charge storage process. A novel conjugated polymer incorporating both pyrazine and flexible crown ether units has been fabricated for use as a cathode in lithium-organic batteries. researchgate.net In this design, the pyrazine components can undergo a six-electron transfer, leading to high specific capacity. researchgate.net

Table 1: Performance of Pyrazine-Based Covalent Organic Polymers in Lithium-Organic Batteries

PolymerInitial Specific Capacity (at 20 mA/g)Rate Performance (Capacity at 2C)Capacity Retention (vs. 0.1C)
TQ-COP researchgate.net162 mAh/g132 mAh/g81%

Supercapacitor Applications and Energy Harvesting

Supercapacitors, which store energy via ion adsorption at an electrode-electrolyte interface, benefit immensely from the high surface area and ordered porosity of COFs. iiserpune.ac.in The incorporation of nitrogen-rich heterocyclic units like pyridine (B92270) or pyrazine into the COF structure is a key strategy for boosting performance. iiserpune.ac.inresearchgate.net These nitrogen sites can participate in Faradaic reactions (pseudocapacitance), which adds to the charge storage capacity beyond the electrical double-layer capacitance (EDLC) that arises from the high surface area. iiserpune.ac.inresearchgate.net

Research on a series of pyridine-rich COFs, which are structurally analogous to pyrazine-based systems, has demonstrated exceptional supercapacitor performance. The combination of an ordered porous structure, which facilitates smooth EDLC, and the pseudocapacitance from the nitrogen-rich functional groups leads to high specific capacitance. iiserpune.ac.inresearchgate.net One such COF exhibited a specific capacitance of 546 F/g, which is among the highest reported for COF-derived solid-state capacitors. iiserpune.ac.inresearchgate.net These materials also show excellent cycling stability, retaining most of their capacitance after thousands of charge-discharge cycles. iiserpune.ac.in

Table 2: Supercapacitor Performance of Pyridine-Rich COFs

COF MaterialElectrolyteSpecific Capacitance (at 500 mA/g)Device Capacitance (at 0.5 mA/cm²)Power DensityCycle Life
Pyridyl-hydroxyl functionalized COF iiserpune.ac.inresearchgate.netAcidic Solution546 F/g~92 mF/cm²98 µW/cm²High retention after 10,000 cycles

Photocatalytic Energy Conversion and Hydrogen Production

The generation of clean fuels like hydrogen (H₂) through photocatalytic water splitting is a critical area of sustainable energy research. COFs synthesized from building blocks like this compound are emerging as highly effective photocatalysts. The key to their activity lies in their ability to absorb light and efficiently separate the resulting electron-hole pairs. acs.orgnih.gov

A seminal study demonstrated that systematically replacing C-H units with nitrogen atoms in the core of a COF dramatically enhances its photocatalytic activity for hydrogen evolution. acs.orgnih.gov The introduction of the electron-accepting pyrazine unit creates a more stable radical anion, which is crucial for the photocatalytic cycle. This molecular-level engineering leads to a direct and significant increase in performance. For instance, a COF with three nitrogen atoms in its central ring (N₃-COF) showed a hydrogen evolution rate of 1703 μmol h⁻¹ g⁻¹, a 74-fold increase compared to the nitrogen-free analogue (N₀-COF). acs.org

Nitrogen-rich COFs are also highly effective for the photocatalytic production of hydrogen peroxide (H₂O₂), another valuable chemical and clean energy carrier. A COF featuring pyrimidine (B1678525) units achieved a remarkable H₂O₂ production rate of 17,014 μmol g⁻¹ h⁻¹ in pure water without any sacrificial agents. nih.gov This high efficiency is attributed to the tuned electronic and band structure resulting from the specific arrangement of nitrogen atoms. nih.gov

Table 3: Photocatalytic Hydrogen Evolution Rates of Nitrogen-Containing COFs

COF MaterialCentral RingH₂ Evolution Rate (μmol h⁻¹ g⁻¹)
N₀-COF acs.orgBenzene (B151609)23
N₁-COF acs.orgPyridine90
N₂-COF acs.orgPyrazine438
N₃-COF acs.orgTriazine1703
TpPa-Cl₂ rsc.orgPhenyl99.23 (mmol g⁻¹ h⁻¹)

Advanced Separation and Purification Technologies

The well-defined, permanent porosity and high surface area of COFs make them ideal candidates for advanced separation and purification processes. The ability to chemically functionalize the pore walls allows for the selective capture of specific molecules.

Gas Adsorption, Storage, and Separation (e.g., CO₂ capture)

Capturing carbon dioxide (CO₂), a major greenhouse gas, is a critical environmental challenge. COFs constructed from nitrogen-containing building blocks like this compound are highly promising materials for CO₂ adsorption. rsc.orgresearchgate.netacs.org The nitrogen atoms in the pyrazine core act as Lewis base sites, creating a strong affinity for the acidic CO₂ molecules and enhancing both the capacity and selectivity of the adsorption process.

Researchers have synthesized several pyrazine-cored COFs and evaluated their CO₂ uptake capabilities. These materials exhibit good thermal and chemical stability, which is crucial for practical applications involving repeated adsorption-desorption cycles. rsc.orgacs.org The CO₂ uptake is typically based on physisorption, which is an energy-efficient capture mechanism as the material can be regenerated with minimal energy input. researchgate.net

Table 4: CO₂ Uptake Capacities of Pyrazine-Based Covalent Organic Frameworks

COF MaterialCO₂ Uptake (at 273 K, 1 bar)Reference
COF-H156.8 mg/g bohrium.comrsc.org
COF-H266.2 mg/g bohrium.comrsc.org
TFPPz–MPA–COF1.48 mmol/g acs.org
TFPPz–BD(OMe)₂–COF1.34 mmol/g acs.org

In addition to CO₂ capture, these pyrazine-based COFs have also shown exceptional performance in capturing other volatile substances, such as radioactive iodine from nuclear waste, and in removing organic dyes from wastewater, highlighting their versatility as advanced adsorbents. bohrium.comrsc.orgresearchgate.net

Liquid Phase Separations and Molecular Sieving

The uniform and tunable porous structures of COFs make them exceptional candidates for high-performance separation applications. Materials derived from this compound are being explored for their ability to selectively adsorb and separate molecules in the liquid phase, particularly for environmental remediation.

Detailed research findings show that pyrazine-cored COFs exhibit remarkable efficiency in removing organic dyes from aqueous solutions. bohrium.comrsc.org The nitrogen-rich pyrazine units within the COF skeleton are believed to enhance the adsorption capabilities. bohrium.com For instance, two imine-based COFs, designated COF-H1 and COF-H2, were synthesized from a tetratopic pyrazine-based amine and different aromatic aldehydes. rsc.org These materials demonstrated rapid and high-capacity adsorption of various dyes. rsc.org The adsorption for Congo red reached equilibrium in just five minutes. rsc.org This performance highlights the potential of pyrazine-containing frameworks as high-efficiency adsorbents for wastewater treatment. bohrium.com The inherent porosity and high surface area of these crystalline polymers provide accessible sites for dye molecules to bind, while the chemical nature of the pyrazine ring contributes to the strong interactions required for efficient removal. bohrium.comacs.org

Table 1: Adsorption Performance of Pyrazine-Cored COFs for Organic Dyes This table summarizes the maximum adsorption capacity for various dyes by two different pyrazine-based Covalent Organic Frameworks (COFs) as reported in the literature.

AdsorbentDyeAdsorption Capacity (mg g⁻¹)Time to EquilibriumReference
COF-H1Congo Red470.35 min rsc.org
COF-H2Congo Red362.95 min rsc.org
COF-H1Rhodamine BData not specifiedNot specified rsc.org
COF-H1Methylene (B1212753) BlueData not specifiedNot specified rsc.org
COF-H1Gentian VioletData not specifiedNot specified rsc.org

Membrane Separations Incorporating Derived Materials

Beyond use as bulk adsorbents, materials derived from this compound are being integrated into advanced separation membranes. The ability to form thin, porous, and stable films makes pyrazine-linked COFs attractive for creating next-generation membranes for liquid-phase separations. These membranes can function through molecular sieving, where smaller molecules pass through the defined pores while larger ones are retained.

A key application area is water treatment. dtu.dk Research has demonstrated the fabrication of free-standing COF membranes for the rejection of organic dyes and other foulants. While many different monomers are used, the principles apply directly to pyrazine-based systems. A significant challenge in the field is the fabrication of defect-free COF layers over large areas.

In a novel application, a two-dimensional (2D) pyrazine-linked COF was used as a coating material for high-nickel layered oxide cathodes in lithium-ion batteries. acs.org This ultrathin COF layer acts as a protective membrane at the electrode-electrolyte interface, mitigating unwanted side reactions and the dissolution of transition metals that degrade battery performance. acs.org This application, while not a traditional liquid separation, demonstrates the successful use of a pyrazine-COF as a functional, molecule-selective barrier or membrane in a complex chemical environment, highlighting its stability and the ability to form well-defined interfacial layers. acs.org

Biological and Bio-inspired Applications

The unique chemical and structural properties of materials derived from this compound are paving the way for their use in biological contexts, excluding any human clinical applications. Research is focused on using these materials as platforms for interacting with biological molecules and systems for research purposes.

Interactions with Model Biomolecules and Substrates

The ability of pyrazine-based COFs to adsorb organic dyes such as Methylene Blue and Congo Red serves as a model for their potential interactions with other biologically relevant substrates. rsc.org These dyes are often used as model compounds in research to understand the binding and interaction capabilities of new materials. The strong adsorption is attributed to the porous structure and the π-conjugated system of the COF, which can interact with the aromatic structures of the dye molecules. This suggests that such frameworks could be designed to interact with specific biomolecules that share similar structural motifs.

Development of Bio-conjugates for Research Tools and Probes

The development of bioconjugates from this compound or its derived COFs is a promising, though currently underexplored, research avenue. The aldehyde functional groups present on the parent molecule are chemically reactive and can readily form covalent bonds (specifically, imine or Schiff base linkages) with primary amine groups found in biomolecules like proteins and peptides. This provides a straightforward chemical handle for conjugation.

Furthermore, many COFs, particularly those with extended π-conjugated systems incorporating nitrogen heterocycles, exhibit fluorescence. rsc.orgresearchgate.net This intrinsic luminescence could be harnessed to develop fluorescent probes. By conjugating a fluorescent pyrazine-based COF to a specific biomolecule, researchers could potentially create tools for biological imaging and sensing applications. However, specific examples of such bioconjugates based on this compound are not yet prevalent in the literature, marking this as a future direction.

Scaffolds for Enzyme Immobilization and Biocatalysis

Enzymes are highly efficient and specific natural catalysts, but their practical use in industrial processes is often limited by their poor stability and difficulty in recovery and reuse. Immobilizing enzymes onto solid supports is a key strategy to overcome these limitations, and COFs are emerging as nearly ideal supports for this purpose.

Materials derived from this compound are well-suited for this application due to their high surface area, tunable pore sizes, and robust, stable frameworks. The nitrogen atoms within the pyrazine core can also offer favorable hydrogen bonding or other non-covalent interactions that help stabilize the enzyme structure.

Two primary strategies are employed for creating these enzyme-COF biocomposites:

Post-Synthetic Immobilization: In this method, the COF is first synthesized and then the enzyme is introduced. The enzyme adsorbs onto the surface or within the pores of the pre-formed framework.

In Situ Immobilization (Direct-Immobilization): This approach involves building the COF network in the presence of the enzyme. The enzyme acts as a template, and the framework forms around it, effectively entrapping the enzyme within a protective, porous cage. This method can prevent enzyme leaching and is suitable for larger enzymes that might otherwise block the pores in a post-synthetic approach.

Table 2: Comparison of Enzyme Immobilization Strategies on COFs This table outlines the general characteristics of the two main approaches for immobilizing enzymes within Covalent Organic Frameworks.

StrategyDescriptionAdvantagesLimitations
Post-Synthetic ImmobilizationEnzyme is added to a pre-formed COF support.Simple procedure; COF characterization is straightforward.Potential for enzyme leaching; pore blockage by large enzymes.
In Situ (Direct) ImmobilizationCOF is synthesized in the presence of the enzyme, forming a cage around it.Minimizes enzyme leaching; accommodates enzymes of any size; can improve mass transport.COF synthesis must occur under mild conditions to avoid denaturing the enzyme.

Integration into Smart Materials and Responsive Systems

A "smart" material is one that can respond to an external stimulus—such as light, pH, or an electrical field—in a controlled and useful way. The incorporation of pyrazine units into COF backbones, as can be achieved using this compound, is a key strategy for creating such functional, responsive systems. The nitrogen heterocycles play a crucial role in tuning the electronic and optical properties of the resulting materials. nih.govresearchgate.net

A prominent application is in photocatalysis. Nitrogen-rich COFs have been shown to be effective photocatalysts that can harness visible light to drive chemical reactions. bohrium.commdpi.com For example, pyrimidine- and pyridine-containing COFs can efficiently produce hydrogen peroxide (H₂O₂) from water and air under sunlight. nih.govmdpi.com The nitrogen atoms act as active sites, facilitating the separation of photogenerated charges and enhancing the catalytic activity. bohrium.commdpi.com These light-responsive systems have potential applications in green chemistry and environmental remediation, such as using the photogenerated H₂O₂ to degrade pollutants in water. nih.gov

Furthermore, the robustness and conductivity of pyrazine-linked COFs have been leveraged in energy storage. As mentioned previously, a 2D pyrazine-COF used as a coating on battery cathodes acts as a smart, protective layer that responds to the electrochemical environment to enhance stability and performance. acs.org These examples show that materials derived from this compound are not merely passive scaffolds but can be active components in advanced, responsive technologies.

Exploration of Novel Reaction Pathways and Synthetic Strategies

The synthesis of this compound and its derivatives is an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes for pyrazine compounds often involve harsh reaction conditions, poor yields, and tedious purification procedures. tandfonline.com Consequently, modern research is focused on overcoming these limitations.

A key strategy is the direct condensation reaction of 1,2-diketones with 1,2-diamines, which is considered the most straightforward and classical route for preparing the pyrazine core. tandfonline.com However, researchers are continuously seeking to refine this approach. One-pot synthesis methodologies are particularly attractive as they reduce waste and improve efficiency. tandfonline.com

Recent advancements in "green chemistry" are significantly influencing the synthesis of pyrazine derivatives. tandfonline.com These approaches prioritize the use of non-toxic solvents and catalysts, and aim for high atom economy. For instance, methods are being developed that utilize water as a solvent, eliminating the need for volatile and often toxic organic solvents. mdpi.com Catalyst- and solvent-free protocols, often employing thermal heating in neat conditions, represent a significant step towards sustainable synthesis. nih.govnih.gov Such methods not only reduce environmental impact but also simplify the isolation of the final product. nih.govnih.gov

For the synthesis of functionalized pyrazines, including dialdehydes like this compound, researchers are exploring various catalytic systems. These include the use of base-metal complexes and heterogeneous catalysts, which can offer high selectivity and can often be recycled and reused, further enhancing the sustainability of the process. rsc.org The development of solid-phase synthesis methods for related covalent organic framework (COF) materials, which may utilize similar aldehyde monomers, also points towards innovative and greener production strategies. google.com

Table 1: Comparison of Synthetic Strategies for Pyrazine Derivatives

Strategy Description Advantages Challenges
Classical Condensation Reaction of 1,2-diketones with 1,2-diamines. tandfonline.com Straightforward and well-established. tandfonline.com Often requires harsh conditions and can result in low yields. tandfonline.com
One-Pot Synthesis Multiple reaction steps are carried out in a single reactor. tandfonline.com Increased efficiency, reduced waste. tandfonline.com Can be difficult to optimize for complex molecules.
Green Chemistry Approaches Use of environmentally benign solvents (e.g., water) and catalysts. tandfonline.commdpi.com Reduced environmental impact, increased safety. tandfonline.commdpi.com Catalyst stability and reactivity in green solvents can be a concern.
Catalyst- and Solvent-Free Synthesis Reactions are conducted under thermal conditions without any solvent or catalyst. nih.govnih.gov High atom economy, easy product isolation, minimal waste. nih.govnih.gov May require high temperatures and is not suitable for all substrates.
Heterogeneous Catalysis Use of solid-phase catalysts that are easily separated from the reaction mixture. rsc.org Catalyst recyclability, simplified purification. rsc.org Catalyst deactivation and leaching can occur.

Sustainability and Environmental Impact of Derived Technologies

The sustainability and environmental impact of technologies derived from this compound are intrinsically linked to the applications of the materials synthesized from it. A major application of this and similar aldehyde-functionalized pyrazines is in the construction of Covalent Organic Frameworks (COFs). researchgate.netbohrium.comrsc.org COFs are a class of porous, crystalline polymers with a wide range of potential applications, some of which have significant environmental benefits.

Pyrazine-based COFs have shown considerable promise in gas capture, particularly for carbon dioxide (CO2). researchgate.netbohrium.comrsc.orgacs.org The nitrogen-rich pyrazine units within the COF structure can enhance the affinity for CO2 molecules, making these materials effective adsorbents for carbon capture and storage (CCS) technologies. researchgate.netbohrium.comrsc.org The development of such materials is crucial in the global effort to mitigate climate change.

Another environmentally relevant application of pyrazine-based COFs is in the remediation of water pollution. These porous materials can be designed to effectively adsorb and remove organic dyes from wastewater, which are significant industrial pollutants. bohrium.comrsc.org The high surface area and tunable pore structure of COFs make them efficient and reusable adsorbents for a variety of contaminants. bohrium.comrsc.org

Furthermore, pyrazine-linked two-dimensional (2D) COFs are being explored as coating materials for cathodes in high-nickel lithium-ion batteries. acs.org This application aims to improve the cycle life and thermal stability of batteries, which are essential components of electric vehicles and energy storage systems. acs.org By enhancing battery performance and longevity, these materials can contribute to the sustainability of renewable energy technologies.

The environmental footprint of these technologies is a key consideration. The move towards greener synthesis methods for the building blocks, such as this compound, is a critical first step. Additionally, the lifecycle of the derived materials, including their stability, reusability, and end-of-life disposal, must be assessed. For instance, the high thermal and chemical stability of many COFs is advantageous for their longevity in applications but also requires consideration for their eventual decomposition or recycling. researchgate.netbohrium.com

Table 2: Environmental Applications of Technologies Derived from Pyrazine Aldehydes

Technology Application Environmental Benefit Key Research Findings
Covalent Organic Frameworks (COFs) Carbon Dioxide Capture Mitigation of greenhouse gas emissions. Pyrazine-based COFs exhibit good CO2 uptake capacities. researchgate.netbohrium.comrsc.orgacs.org
Covalent Organic Frameworks (COFs) Water Purification Removal of organic pollutants from wastewater. Efficient adsorption of organic dyes like Congo red. bohrium.comrsc.org
2D Covalent Organic Frameworks Battery Technology Improved performance and stability of lithium-ion batteries. Enhanced cyclability and thermal stability of high-nickel cathodes. acs.org

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